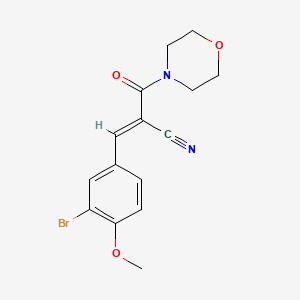![molecular formula C16H19N3O4S B4977088 2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B4977088.png)
2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemical research. The compound is also known as PPARγ agonist, as it acts as an agonist to the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.
作用機序
The mechanism of action of 2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with PPARγ receptors. PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Upon binding to the receptor, the compound induces a conformational change that allows for the recruitment of co-activators and subsequent gene transcription. This leads to the activation of various metabolic pathways that result in improved insulin sensitivity, reduced inflammation, and enhanced lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide have been extensively studied in both in vitro and in vivo models. The compound has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism, which are all crucial factors in the development of metabolic disorders such as type 2 diabetes and obesity. Additionally, the compound has been shown to have anti-cancer properties, as it inhibits the growth and proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using 2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide in lab experiments include its ability to activate PPARγ receptors, which makes it a useful tool for studying the role of these receptors in various metabolic pathways. Additionally, the compound's anti-inflammatory and anti-cancer properties make it a promising candidate for further research in these areas. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility, which can affect its efficacy and limit its use in certain applications.
将来の方向性
There are several future directions for research on 2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide. One potential area of research is the development of more potent and selective PPARγ agonists that can be used as drug candidates for the treatment of metabolic disorders. Additionally, further research is needed to fully understand the compound's anti-inflammatory and anti-cancer properties and their potential applications in these areas. Finally, the compound's potential toxicity and limited solubility need to be addressed to improve its efficacy and expand its use in various applications.
合成法
The synthesis of 2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound involves the condensation of 4-morpholinylmethyl-2,4-thiazolidinedione with N-phenylglycine in the presence of acetic anhydride and a catalyst such as pyridine or triethylamine. The resulting product is then purified through various chromatographic techniques to obtain the final compound in its pure form.
科学的研究の応用
2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various metabolic disorders, including type 2 diabetes, obesity, and dyslipidemia. The compound's ability to activate PPARγ receptors has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism, making it a promising target for drug development.
特性
IUPAC Name |
2-[3-(morpholin-4-ylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-14(17-12-4-2-1-3-5-12)10-13-15(21)19(16(22)24-13)11-18-6-8-23-9-7-18/h1-5,13H,6-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNMEKNRPULIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B4977016.png)
![N-[3-(4-morpholinyl)propyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4977023.png)

![11-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4977032.png)
![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4977043.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4977050.png)

![N-[2-(2,1,3-benzoxadiazol-4-ylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4977061.png)
![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4977072.png)
![2,7-diamino-4-[4-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4977078.png)
![propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4977094.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4977104.png)
![allyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4977113.png)